molecular formula C18H30N2O B14187419 N-[4-(hexylamino)phenyl]hexanamide CAS No. 923289-35-4

N-[4-(hexylamino)phenyl]hexanamide

Cat. No.: B14187419
CAS No.: 923289-35-4
M. Wt: 290.4 g/mol
InChI Key: MTBOGDPNQQEVKJ-UHFFFAOYSA-N
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Description

N-[4-(Hexylamino)phenyl]hexanamide is a secondary amide featuring a hexylamino group attached to a phenyl ring, which is further linked to a hexanamide chain.

Properties

CAS No.

923289-35-4

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(hexylamino)phenyl]hexanamide

InChI

InChI=1S/C18H30N2O/c1-3-5-7-9-15-19-16-11-13-17(14-12-16)20-18(21)10-8-6-4-2/h11-14,19H,3-10,15H2,1-2H3,(H,20,21)

InChI Key

MTBOGDPNQQEVKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)NC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Alkylation of 4-Nitroaniline

The alkylation of 4-nitroaniline with hexyl bromide under basic conditions represents a foundational approach. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding 4-nitro-N-hexylaniline. Subsequent reduction of the nitro group via catalytic hydrogenation (H₂/Pd-C) or using stannous chloride (SnCl₂/HCl) produces 4-(hexylamino)aniline.

Reaction Conditions

  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : DMF, 80°C, 12–16 hours
  • Reduction : 10% Pd/C, H₂ (1 atm), ethanol, 25°C

Yield : 58–65% (two-step sequence)

Reductive Amination of 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde undergoes reductive amination with hexylamine in the presence of sodium cyanoborohydride (NaBH₃CN), forming 4-nitro-N-hexylbenzylamine. Catalytic hydrogenation then reduces the nitro group to an amine, yielding 4-(hexylamino)benzylamine, which is oxidized to 4-(hexylamino)aniline via MnO₂.

Key Advantages :

  • Avoids direct alkylation of aniline, which may suffer from low reactivity.
  • MnO₂ selectively oxidizes benzylamines to anilines without over-oxidation.

Limitations :

  • Multi-step sequence reduces overall yield (~40%).

Amide Bond Formation: Acylation of 4-(Hexylamino)aniline

Schotten-Baumann Acylation

The classical Schotten-Baumann reaction employs hexanoyl chloride in a biphasic system (aqueous NaOH/diethyl ether). 4-(Hexylamino)aniline reacts with hexanoyl chloride at the interface, forming the target amide.

Conditions :

  • Base : 10% NaOH (aq)
  • Solvent : Diethyl ether, 0–5°C
  • Reaction Time : 2 hours

Yield : 70–75%

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), enable efficient amide bond formation under mild conditions. This method minimizes side reactions and is ideal for sterically hindered amines.

Procedure :

  • Dissolve 4-(hexylamino)aniline (1.0 equiv) and hexanoic acid (1.2 equiv) in dichloromethane.
  • Add EDC (1.5 equiv) and HOBt (1.5 equiv).
  • Stir at 25°C for 12 hours.

Yield : 85–90%

Integrated Synthetic Routes

One-Pot Alkylation-Acylation Strategy

A streamlined approach combines alkylation and acylation in a single pot, leveraging hexyl bromide and hexanoyl chloride sequentially. The method requires careful pH control to prevent premature hydrolysis of the acyl chloride.

Steps :

  • Alkylate 4-nitroaniline with hexyl bromide (K₂CO₃/DMF, 80°C).
  • Without isolation, add hexanoyl chloride and triethylamine (TEA) at 0°C.
  • Warm to 25°C and stir for 6 hours.

Yield : 55–60% (over two steps)

Solid-Phase Synthesis

Adapting methodologies from oligonucleotide synthesis, 4-(hexylamino)aniline immobilized on Wang resin undergoes acylation with hexanoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Cleavage from the resin with trifluoroacetic acid (TFA) yields the pure product.

Advantages :

  • High purity (>95%) without chromatography.
  • Scalable for industrial production.

Disadvantages :

  • Requires specialized equipment and resins.

Comparative Analysis of Methodologies

Method Key Reagents Yield (%) Purity (%) Scalability
Schotten-Baumann Hexanoyl chloride, NaOH 70–75 90 Moderate
EDC/HOBt Coupling EDC, HOBt 85–90 98 High
One-Pot Alkylation-Acylation Hexyl bromide, hexanoyl chloride 55–60 85 Low
Solid-Phase Synthesis PyBOP, Wang resin 90–95 99 High

Insights :

  • Coupling agent-mediated synthesis offers the highest yield and purity.
  • Solid-phase methods, while efficient, entail higher costs.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields crystalline this compound (mp 112–114°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.60 (d, J = 8.4 Hz, 2H, ArH), 3.15 (t, J = 7.2 Hz, 2H, NHCH₂), 2.35 (t, J = 7.6 Hz, 2H, CONHCH₂), 1.50–1.20 (m, 16H, alkyl chains).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Hexanoyl chloride is preferred over coupling agents for large-scale production due to lower reagent costs.
  • Continuous flow reactors enhance yield in Schotten-Baumann reactions by improving mixing and heat transfer.

Environmental Impact

  • Solvent recovery systems (e.g., DMF distillation) minimize waste.
  • Catalytic hydrogenation replaces stannous chloride to reduce heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hexylamino)phenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

N-[4-(hexylamino)phenyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(hexylamino)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table compares N-[4-(hexylamino)phenyl]hexanamide with structurally related compounds, emphasizing substituent variations, molecular properties, and synthesis outcomes:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Data Reference
This compound Hexylamino group on phenyl ring C₁₈H₂₉N₃O Not explicitly provided; inferred hydrophobicity due to hexyl chains. Target Compound
6-Amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (7a) Benzhydrylpiperazine, aminopropoxy groups C₃₃H₄₂N₆O₃ Yield: Not specified; oil form. ¹H NMR (CDCl₃): δ 7.3–6.6 (aromatic), 3.8–3.4 (propoxy)
(4-(6-Phenylhexanamido)phenyl)boronic Acid (6.19) Phenylhexanamido, boronic acid C₁₈H₂₂BNO₃ Yield: 77%; m.p. 191–193°C. Soluble in THF/H₂O. NMR-confirmed boronic acid moiety
6-[4-(Acridin-9-ylamino)phenyl]hexanamide Acridin-9-ylamino group C₂₆H₂₉N₃O₄S Application: Intermediate in drug synthesis. Purity: 97%; crystalline powder
N-(4-Sulfamoylphenyl)hexanamide Sulfamoyl group on phenyl ring C₁₂H₁₇N₂O₃S Similarity score: 0.89 to target compound. Potential enhanced solubility
N-(4-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide Imidazopyrimidine heterocycle C₁₉H₂₁N₅O Suppliers: 4 listed. Likely bioactive due to heterocyclic motif

Physicochemical Properties

  • Hydrophobicity: The hexylamino group in the target compound enhances lipophilicity compared to sulfamoyl () or boronic acid () derivatives, impacting membrane permeability and bioavailability.
  • Solubility: Sulfamoyl and boronic acid groups improve aqueous solubility, making analogs like N-(4-sulfamoylphenyl)hexanamide more suitable for intravenous formulations .

Biological Activity

N-[4-(hexylamino)phenyl]hexanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-nitroaniline with hexylamine to yield 4-(hexylamino)aniline, which is then acylated using hexanoyl chloride. The reaction conditions generally include a base like triethylamine to neutralize hydrochloric acid formed during acylation.

Chemical Structure

  • Molecular Formula : C16_{16}H25_{25}N2_{2}O
  • Molecular Weight : 263.39 g/mol
  • Functional Groups : Hexylamine group, amide linkage

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hexylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its potential use in drug development against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth at certain concentrations.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related compounds, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, highlighting its potential as a therapeutic agent.

Research on Mechanisms

Further investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects. This aligns with findings from related compounds that target similar pathways .

5. Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[4-(anilinosulfonyl)phenyl]hexanamideSulfonyl group instead of hexylamineAntimicrobial and anti-inflammatory
Aryl-n-hexanamide linked enaminonesEnaminone linkagesEnhanced antimicrobial properties
N-[4-(ethylamino)phenyl]octanamideEthylamine instead of hexylaminePotential bronchodilator effects

6. Applications in Research and Industry

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
  • Industrial Chemistry : In the synthesis of specialty chemicals where its unique properties can be leveraged.

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